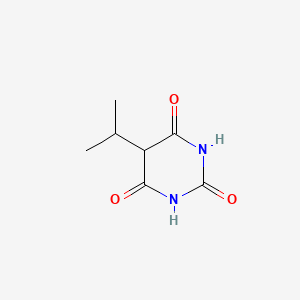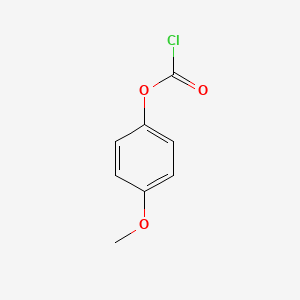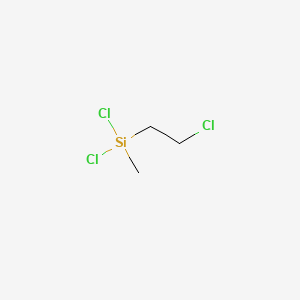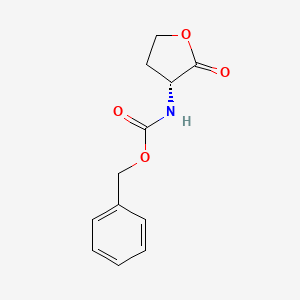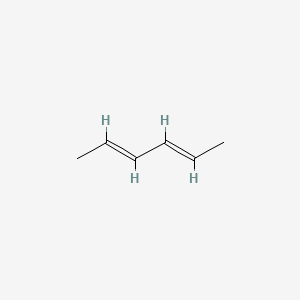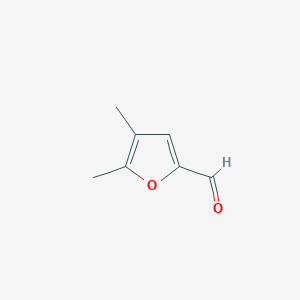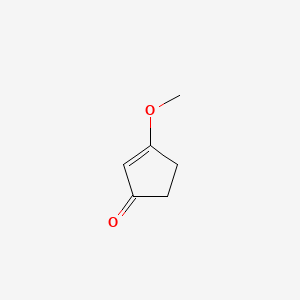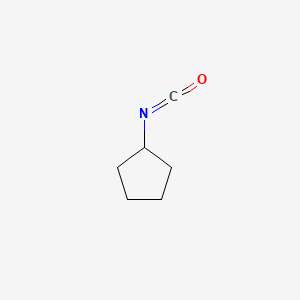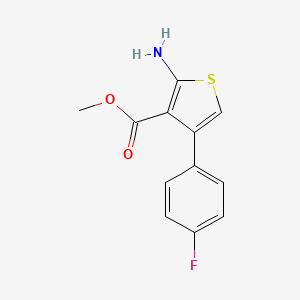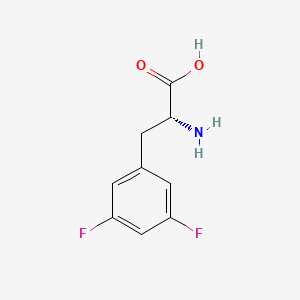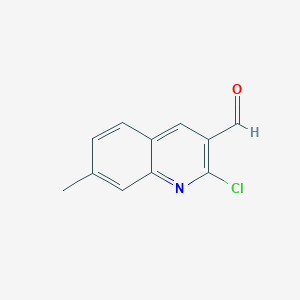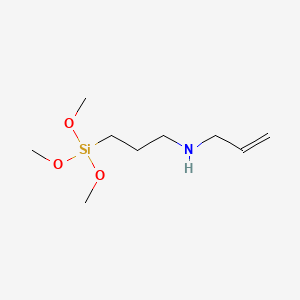
3-(N-Allylamino)propyltrimethoxysilane
説明
3-(N-Allylamino)propyltrimethoxysilane is a chemical compound with the molecular formula C9H21NO3Si . It is also known by other names such as Trimethoxysilylpropylallylamine .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a boiling point of 108 °C, a density of 0.99, a refractive index of 1.4990, and a flash point of 84°C . It has a predicted pKa of 9.89±0.19 and a specific gravity of 0.99 . It reacts slowly with moisture/water .科学的研究の応用
Adhesion Promotion in Dental Materials
3-(N-Allylamino)propyltrimethoxysilane: is used as a silane coupling agent to enhance the adhesion between resin and silica-coated materials in dentistry . It’s particularly effective in improving the bond strength of dental composites to silica-coated titanium, which is a common substrate in dental restorations.
Surface Modification of Zirconia-Based Materials
In the field of prosthodontics, 3-(N-Allylamino)propyltrimethoxysilane has been evaluated for its ability to bond resins and luting cements to silica-coated zirconia . This application is crucial for the longevity and durability of zirconia-based dental restorations.
Enhancement of Mechanical Properties in Composites
The silane coupling agent is also instrumental in modifying the surface of various materials to enhance their mechanical properties. For instance, it’s used to improve the ultimate strength of old corrugated container fibers when combined with high-density polyethylene, creating composites with better performance .
Nanoparticle Synthesis and Ligand Immobilization
3-(N-Allylamino)propyltrimethoxysilane: plays a role in the synthesis of nanoparticles and the immobilization of ligands. Its functional groups allow for the introduction of specific chemical functionalities onto the surfaces of particles, which is essential in various nanotechnology applications .
Adhesive Strength and Polymer Composites
This silane coupling agent is involved in increasing the interfacial adhesive strength between polymers and inorganic materials. It’s a key component in the development of polymer composites with improved adhesion and stability .
Water Treatment Applications
The agent’s properties are exploited in water treatment processes. It can be used to modify surfaces to enhance filtration and purification capabilities, contributing to more efficient water treatment technologies .
Coatings and Environmental Degradation Resistance
In coatings technology, 3-(N-Allylamino)propyltrimethoxysilane is utilized to create coatings that are resistant to environmental degradation. This application is significant in protecting materials from harsh environmental conditions .
Vulcanization Process in Rubber Manufacturing
The silane coupling agent is used in the vulcanization process to improve the physical and dynamic viscoelastic properties of rubber. This leads to the production of rubber materials with better performance characteristics .
Safety and Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye damage . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding heat, sparks, open flames, and hot surfaces .
特性
IUPAC Name |
N-prop-2-enyl-3-trimethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h5,10H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVMBXTYMSRUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067588 | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Allylamino)propyltrimethoxysilane | |
CAS RN |
31024-46-1 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]-2-propen-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propyl]allylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(N-Allylamino)propyltrimethoxysilane promote adhesion between resin and silica-coated titanium?
A1: 3-(N-Allylamino)propyltrimethoxysilane acts as a coupling agent. It achieves this through its bifunctional nature:
- Silane side (Si-O-CH3 groups): This side hydrolyzes in the presence of water and a catalyst (formic acid in the study []). The resulting silanol groups (Si-OH) can then condense with the hydroxyl groups on the silica-coated titanium surface, forming strong covalent Si-O-Si bonds.
Q2: Did the study find 3-(N-Allylamino)propyltrimethoxysilane to be an effective adhesion promoter compared to the control?
A: While the study investigated 3-(N-Allylamino)propyltrimethoxysilane as a potential adhesion promoter, it did not outperform the control (a prehydrolyzed silane coupling agent commonly used in dentistry) in terms of shear bond strength []. The study found that another silane monomer tested, 3-Methacryloxypropyltrimethoxysilane, showed significantly higher bond strength compared to the control, both alone and when blended with a cross-linking silane.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




